
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, requiring simple operation without the need for metal catalysts or harsh acids/bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and photoluminescent materials
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a pyrazole ring.
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one: Another pyrazole derivative with different substituents.
Uniqueness
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6631-14-7 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-13(15)17(20)16-14(11-18-19-16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
InChI Key |
SOYHDQVEQSQQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2C(CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


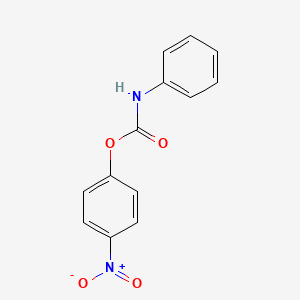

![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
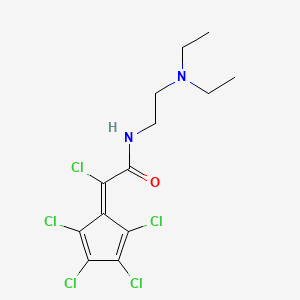
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
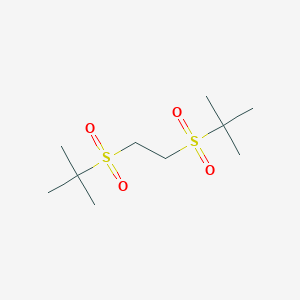
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)

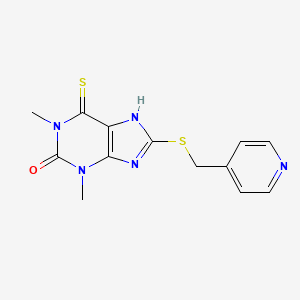
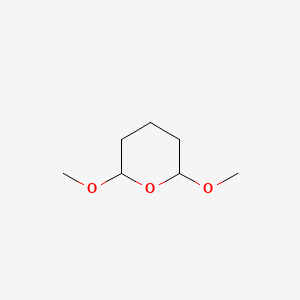
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

